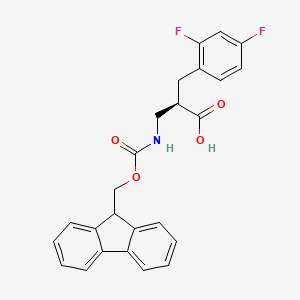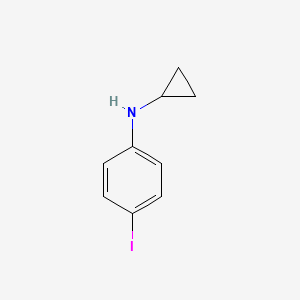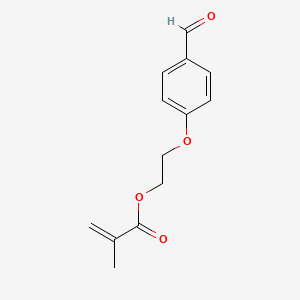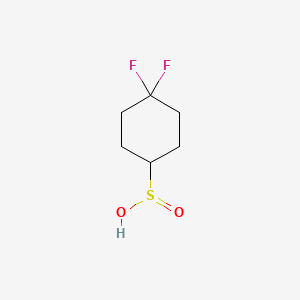![molecular formula C11H17NO3 B12954403 Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)
Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate is a chemical compound with the molecular formula C11H17NO3. It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both an ethyl ester and an azaspiro moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .
Applications De Recherche Scientifique
Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.
Medicine: Research has explored its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B, an enzyme involved in regulating cellular signaling pathways. This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby blocking its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid: Similar in structure but differs in the functional group attached to the spiro moiety.
Spirotetramat: Another spiro compound with different substituents and applications.
Uniqueness
Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate is unique due to its specific spiro structure and the presence of both an ethyl ester and an azaspiro moiety. This combination of features makes it a versatile compound for various chemical reactions and applications in scientific research .
Propriétés
Formule moléculaire |
C11H17NO3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-2-14-10(13)9-8-11(15-12-9)6-4-3-5-7-11/h8,12H,2-7H2,1H3 |
Clé InChI |
JIHNNZWMHHCUDN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2(CCCCC2)ON1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine](/img/structure/B12954338.png)


![(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)

![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)




![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
